2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
oxolan-2-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O3/c18-17(19,20)14-4-1-5-15(21-14)25-11-12-6-8-22(9-7-12)16(23)13-3-2-10-24-13/h1,4-5,12-13H,2-3,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINIDMGWXAOCKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Oxolane-2-carbonyl Group: This step involves the reaction of the piperidine derivative with oxolane-2-carbonyl chloride under basic conditions to form the desired carbonyl group.
Methoxylation: The piperidine derivative is then reacted with methoxy-substituted reagents to introduce the methoxy group.
Formation of the Pyridine Ring: The final step involves the formation of the pyridine ring with the trifluoromethyl group, which can be achieved through various cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles or electrophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the substituents involved.
Scientific Research Applications
2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting neurological or inflammatory conditions.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new materials and compounds.
Biological Research: The compound’s interactions with biological systems are investigated to understand its potential effects and mechanisms of action.
Industrial Applications: It may be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural Analog: 2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine (CAS: 2198506-81-7)
Key Differences :
- Substituent on Piperidine : The analog features a triazole-ethyl group instead of the oxolane-carbonyl.
- Impact on Properties :
| Parameter | Target Compound | Triazole Analog (CAS: 2198506-81-7) |
|---|---|---|
| Molecular Formula | C₁₆H₁₉F₃N₂O₃ | C₁₆H₂₀F₃N₅O |
| Molecular Weight | 344.33 | 355.36 |
| Key Substituents | Oxolane-2-carbonyl, trifluoromethyl | Triazole-ethyl, trifluoromethyl |
Therapeutic Candidate: Goxalapladib (CAS-412950-27-7)
Structural Contrasts :
- Functional Groups : Contains a biphenyl-trifluoromethyl moiety and a methoxyethyl-piperidine group.
- Therapeutic Use : Explicitly developed for atherosclerosis, suggesting a mechanism involving lipid metabolism or inflammation modulation .
| Parameter | Target Compound | Goxalapladib |
|---|---|---|
| Core Structure | Pyridine | 1,8-Naphthyridine |
| Molecular Weight | 344.33 | 718.80 |
| Key Applications | Not specified | Atherosclerosis treatment |
Research Implications and Trends
- Trifluoromethyl Group Prevalence : The trifluoromethyl group is a common feature in pharmaceuticals (e.g., Goxalapladib) for improving metabolic stability .
- Piperidine Modifications : Substituents like oxolane-carbonyl or triazole-ethyl influence solubility and target engagement. Oxolane derivatives may offer better pharmacokinetic profiles due to balanced lipophilicity.
- Heterocyclic Cores : Pyridine (target compound) vs. naphthyridine (Goxalapladib) cores dictate π-π stacking efficiency and binding site compatibility.
Biological Activity
2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is a complex organic compound notable for its potential applications in medicinal chemistry and biological research. The compound features a pyridine ring with a trifluoromethyl group, a methoxy group connected to a piperidine ring, and an oxolane-2-carbonyl moiety. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | oxolan-2-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |
| Molecular Formula | C17H21F3N2O3 |
| Molecular Weight | 366.36 g/mol |
| InChI Key | InChI=1S/C17H21F3N2O3/c18-17(19,20)14... |
Antitumor Activity
Recent studies have indicated that compounds with structural similarities to this compound exhibit significant antitumor effects. For instance, research has shown that similar piperidine derivatives can inhibit tumor growth by blocking specific signaling pathways involved in cancer cell proliferation. The mechanism often involves the modulation of mitogen-activated protein kinase (MAPK) pathways, which are crucial in tumorigenesis.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cell proliferation.
- Receptor Modulation : It can bind to specific receptors, altering their activity and affecting downstream signaling cascades.
- Anti-inflammatory Effects : Similar compounds have been shown to exhibit anti-inflammatory properties, suggesting potential therapeutic applications in inflammatory diseases.
Study 1: Antitumor Efficacy
A study investigated the antitumor effects of a related piperidine derivative in malignant pleural mesothelioma models. The compound demonstrated significant inhibition of tumor growth through ERK blockade and downregulation of CD44 expression, highlighting its potential as a therapeutic agent against aggressive tumors .
Study 2: Pharmacological Profile
Another investigation focused on the pharmacological profile of similar compounds that included the oxolane moiety. These derivatives were assessed for their ability to modulate inflammatory responses and showed promising results in vitro against various inflammatory markers .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
